molecular formula C24H24N4O5 B2927603 7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-41-0

7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2927603
CAS RN: 1021216-41-0
M. Wt: 448.479
InChI Key: BOQXYKULYXBUSB-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist. They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrimidine core, with various substitutions at different positions. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .

Scientific Research Applications

Synthesis and Molecular Characterization

Research efforts have been dedicated to synthesizing novel heterocyclic compounds with potential biological activities. For instance, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnagenone and khellinone, exploring their anti-inflammatory and analgesic activities. These compounds showed significant inhibitory activity on cyclooxygenase-2 selectivity, indicating their potential in drug development (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Nagarajaiah and Begum (2014) investigated structural modifications in thiazolopyrimidines, leading to changes in supramolecular aggregation. This study provided insights into the conformational features of these molecules, which is crucial for understanding their interactions and functionalities (Nagarajaiah & Begum, 2014).

Materials Science Applications

Spiliopoulos et al. (1998) focused on the synthesis of rigid-rod polyamides and polyimides derived from specific aromatic compounds, characterizing them through various analytical techniques. The study highlights the potential of these materials in developing high-performance polymers with excellent thermal stability and solubility properties (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Antimicrobial and Antitumor Activities

Gilava et al. (2020) reported on the synthesis and evaluation of triazolopyrimidines for antimicrobial and antioxidant activities. Their work highlights the importance of structural modifications in enhancing biological activities of pyrimidine derivatives (Gilava, Patel, Ram, & Chauhan, 2020).

Grivsky et al. (1980) described the synthesis of pyrido[2,3-d]pyrimidine derivatives, exploring their antitumor activity. This research signifies the role of chemical synthesis in developing potential chemotherapeutic agents (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential pharmacological effects, as well as optimization of its synthesis process. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and developing more efficient synthesis methods .

properties

IUPAC Name

7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-26-22-17(23(30)27(2)24(26)31)13-19(28(22)14-15-8-6-5-7-9-15)21(29)25-18-12-16(32-3)10-11-20(18)33-4/h5-13H,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQXYKULYXBUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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